Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Benzyl8-azabicyclo[3.2.1]octane-3-carboxylate is a compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which is central to its biological activity. The 8-azabicyclo[3.2.1]octane scaffold is a core structure in many biologically active molecules, making it a significant target for synthetic and medicinal chemistry .
Preparation Methods
The synthesis of Benzyl8-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Industrial production methods often rely on the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Chemical Reactions Analysis
Benzyl8-azabicyclo[3.2.1]octane-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Benzyl8-azabicyclo[3.2.1]octane-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of various complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzyl8-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors and enzymes with high affinity, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition .
Comparison with Similar Compounds
Benzyl8-azabicyclo[3.2.1]octane-3-carboxylate can be compared to other similar compounds, such as:
Tropane alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
Diazabicyclo[3.2.1]octanes: These compounds have a similar bicyclic structure but contain two nitrogen atoms in the ring system.
2-Azabicyclo[3.2.1]octane derivatives: These compounds are also structurally related and have significant potential in drug discovery.
The uniqueness of Benzyl8-azabicyclo[3.2.1]octane-3-carboxylate lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from those of related compounds .
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C15H19NO2/c17-15(18-10-11-4-2-1-3-5-11)12-8-13-6-7-14(9-12)16-13/h1-5,12-14,16H,6-10H2 |
InChI Key |
SXWFVUDHGAQKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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